

7-Aminoquinolin-2(1H)-one: A Versatile Intermediate in the Synthesis of Brexpiprazole

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Compound of Interest

Compound Name: 7-Aminoquinolin-2(1H)-one

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An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Brexpiprazole, a serotonin-dopamine activity modulator (SDAM), is a second-generation antipsychotic agent approved for the treatment of schizophrenia and as an adjunctive therapy for major depressive disorder. The synthesis of this complex molecule relies on the strategic assembly of key intermediates. While the most commonly cited precursor for the quinolinone core of Brexpiprazole is 7-hydroxyquinolin-2(1H)-one, this technical guide explores the potential utility of **7-aminoquinolin-2(1H)-one** as a versatile starting material. This whitepaper details a plausible synthetic pathway from **7-aminoquinolin-2(1H)-one** to Brexpiprazole, including a proposed conversion to the pivotal 7-hydroxy intermediate via a Sandmeyer-type reaction. Detailed experimental protocols, quantitative data, and pathway visualizations are provided to support researchers in the field of medicinal chemistry and drug development.

Introduction

Brexpiprazole's therapeutic efficacy is attributed to its unique pharmacological profile, characterized by partial agonist activity at dopamine D2 and serotonin 5-HT1A receptors, and antagonist activity at serotonin 5-HT2A receptors.^{[1][2]} This multi-receptor interaction helps to modulate dopaminergic and serotonergic neurotransmission, addressing both positive and negative symptoms of schizophrenia and improving mood in depressive disorders.

The chemical structure of Brexpiprazole, 7-{4-[4-(1-benzothiophen-4-yl)piperazin-1-yl]butoxy}quinolin-2(1H)-one, features a quinolinone core linked to a 4-(1-benzothiophen-4-yl)piperazine moiety via a butoxy spacer. The synthesis of this molecule is a multi-step process, with the formation of the 7-substituted quinolinone being a critical phase. While existing literature predominantly describes the use of 7-hydroxyquinolin-2(1H)-one as the direct precursor to the butoxy-linked intermediate, **7-aminoquinolin-2(1H)-one** presents a viable alternative starting point, which can be converted to the hydroxy analogue.

This guide will first outline the proposed conversion of **7-aminoquinolin-2(1H)-one** to 7-hydroxyquinolin-2(1H)-one. Subsequently, it will provide a detailed overview of the established synthesis of Brexpiprazole from the resulting 7-hydroxyquinolin-2(1H)-one.

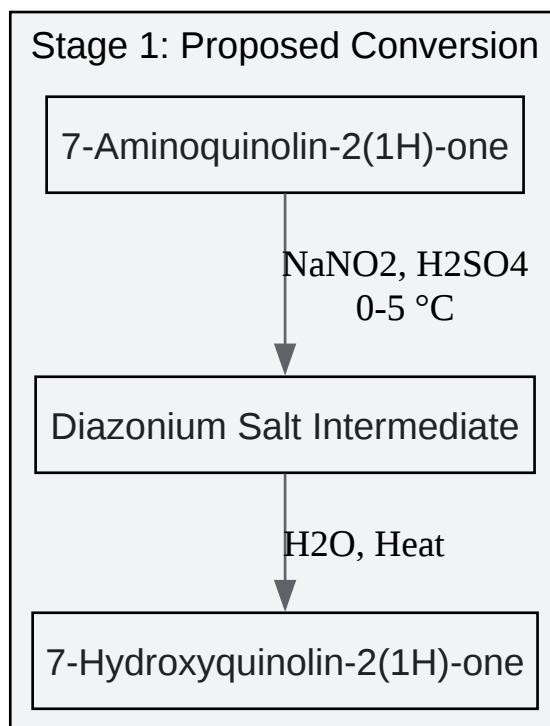
Synthetic Pathways and Methodologies

The synthesis of Brexpiprazole from **7-aminoquinolin-2(1H)-one** can be envisioned as a two-stage process:

- Stage 1 (Proposed): Conversion of **7-aminoquinolin-2(1H)-one** to 7-hydroxyquinolin-2(1H)-one.
- Stage 2 (Established): Synthesis of Brexpiprazole from 7-hydroxyquinolin-2(1H)-one.

Stage 1: Proposed Synthesis of 7-Hydroxyquinolin-2(1H)-one from 7-Aminoquinolin-2(1H)-one

The conversion of an aromatic amine to a hydroxyl group can be achieved through a diazotization reaction followed by hydrolysis, a process related to the Sandmeyer reaction.^[3] This transformation involves the formation of a diazonium salt intermediate, which is then displaced by a hydroxyl group from water.



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Caption: Proposed conversion of **7-Aminoquinolin-2(1H)-one** to 7-Hydroxyquinolin-2(1H)-one.

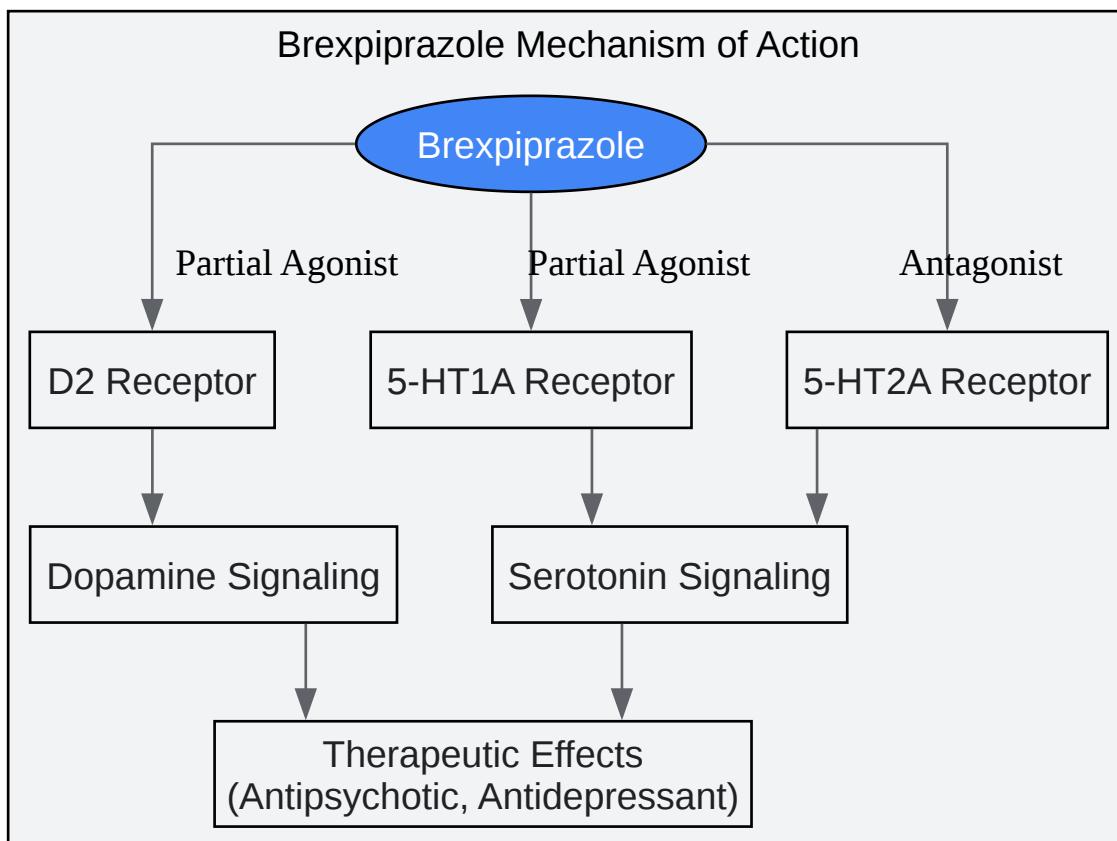
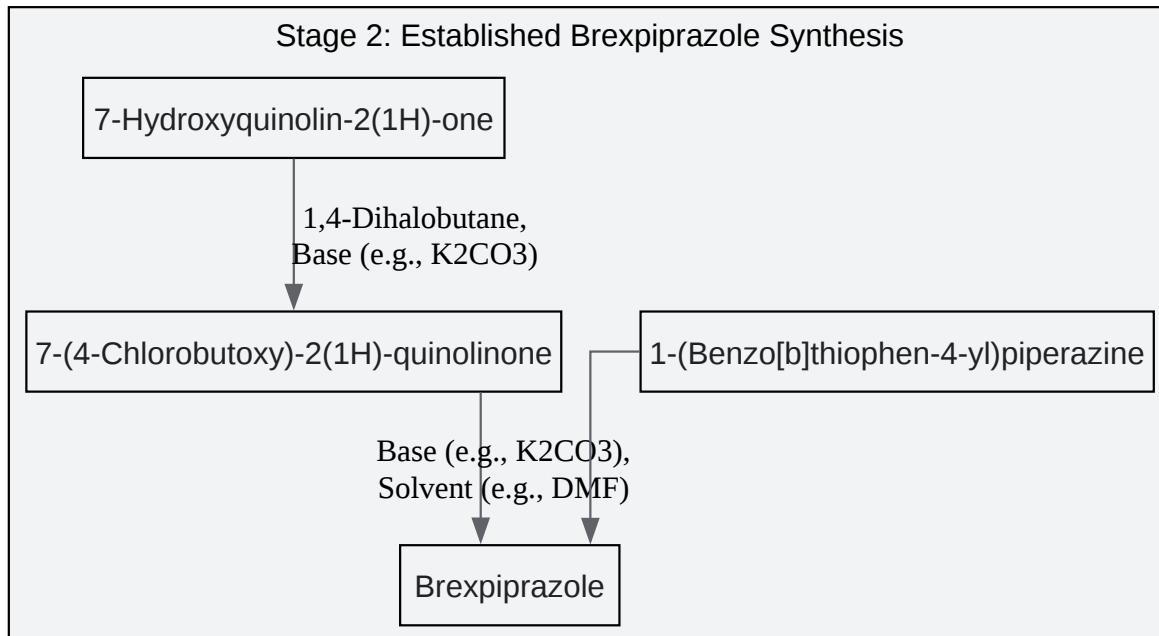
- **Diazotization:**
 - Suspend **7-aminoquinolin-2(1H)-one** in an aqueous solution of sulfuric acid.
 - Cool the suspension to 0-5 °C in an ice bath.
 - Slowly add a pre-cooled aqueous solution of sodium nitrite dropwise, maintaining the temperature below 5 °C.
 - Stir the mixture for a designated period at this temperature to ensure complete formation of the diazonium salt.
- **Hydrolysis:**
 - In a separate reaction vessel, bring an aqueous solution of sulfuric acid to reflux.
 - Slowly add the prepared diazonium salt solution to the hot acid.

- The diazonium group will be displaced by a hydroxyl group, releasing nitrogen gas.
- After the addition is complete, continue to heat the reaction mixture for a period to ensure full conversion.
- Cool the reaction mixture and extract the product with a suitable organic solvent.
- Purify the crude product by recrystallization or column chromatography to obtain 7-hydroxyquinolin-2(1H)-one.

Note: This is a generalized protocol. Optimization of reaction conditions, including concentrations, temperatures, and reaction times, is crucial for achieving high yields and purity.

Stage 2: Established Synthesis of Brexpiprazole from 7-Hydroxyquinolin-2(1H)-one

The established synthesis of Brexpiprazole from 7-hydroxyquinolin-2(1H)-one involves two key steps: O-alkylation to introduce the butoxy spacer with a leaving group, followed by N-alkylation with the piperazine moiety.



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